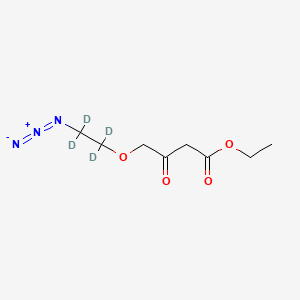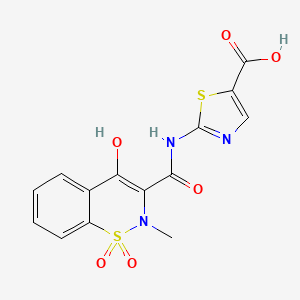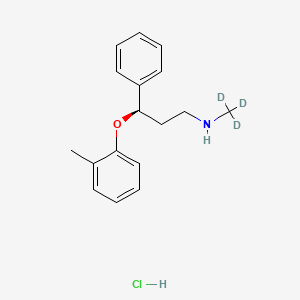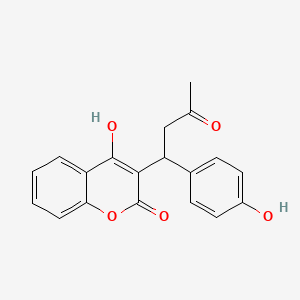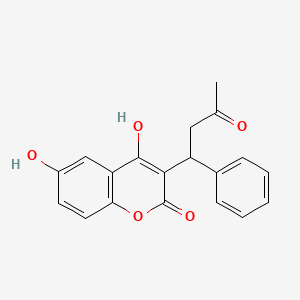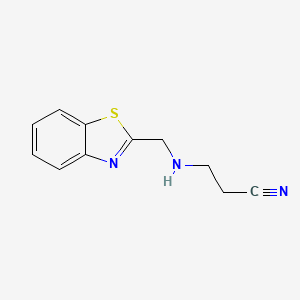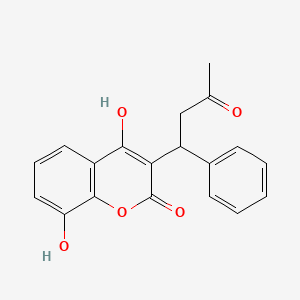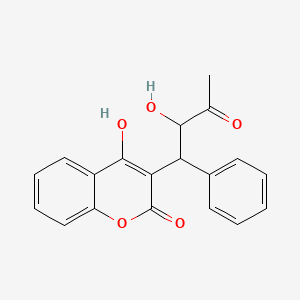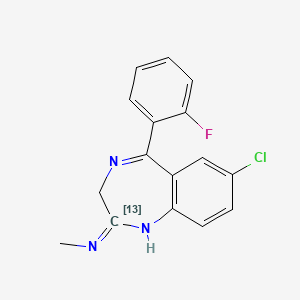
7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine-13C1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine-13C1 is a compound belonging to the benzodiazepine class of drugs. Benzodiazepines are known for their sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties. This particular compound is a derivative of midazolam, a well-known benzodiazepine used for its anesthetic and sedative effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine-13C1 involves multiple steps. One common method includes the use of isocyanide reagents. The process typically begins with the condensation of benzodiazepines with tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions. This leads to the formation of imidazobenzodiazepine intermediates .
Industrial Production Methods
Industrial production methods for this compound are designed to be scalable and efficient. The use of tosylmethyl isocyanide (Tos-MIC) reduces the number of synthetic steps compared to traditional methods. Ethyl isocyanoacetate is also commonly used for the synthesis of imidazobenzodiazepines, providing a relatively different method for producing midazolam analogues .
化学反应分析
Types of Reactions
7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine-13C1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve halogenating agents such as chlorine or bromine .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds .
科学研究应用
7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine-13C1 has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other benzodiazepine derivatives.
Biology: It is studied for its effects on the central nervous system and its potential therapeutic uses.
Medicine: It is investigated for its sedative, anxiolytic, and anticonvulsant properties.
Industry: It is used in the production of pharmaceuticals and as a reference standard in analytical chemistry
作用机制
The compound exerts its effects by binding to central benzodiazepine receptors, which interact allosterically with gamma-aminobutyric acid (GABA) receptors. This potentiates the effects of GABA, the primary inhibitory neurotransmitter in the central nervous system, leading to increased inhibition of neuronal activity. The molecular targets include the GABA(A) receptor, which is involved in the regulation of anxiety, sleep, and muscle relaxation .
相似化合物的比较
Similar Compounds
Flurazepam: Another benzodiazepine with similar sedative and anxiolytic properties.
Fludiazepam: Known for its anxiolytic and muscle relaxant effects.
Cinolazepam: Used for managing severe sleep disorders
Uniqueness
7-Chloro-5-(2-fluorophenyl)-2-methylamino-3H-1,4-benzodiazepine-13C1 is unique due to its specific fluorine and chlorine substitutions, which may enhance its pharmacological properties and metabolic stability compared to other benzodiazepines .
属性
IUPAC Name |
7-chloro-5-(2-fluorophenyl)-N-methyl-1,3-dihydro-1,4-benzodiazepin-2-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClFN3/c1-19-15-9-20-16(11-4-2-3-5-13(11)18)12-8-10(17)6-7-14(12)21-15/h2-8H,9H2,1H3,(H,19,21)/i15+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBIKXSRZGPORM-XPOOIHDOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN=[13C]1CN=C(C2=C(N1)C=CC(=C2)Cl)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClFN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.74 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
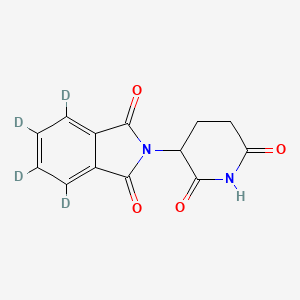
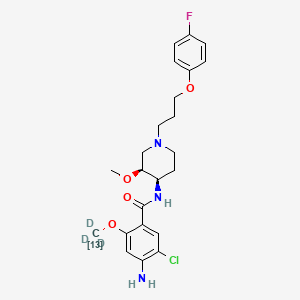
![4-[4-(Dimethylamino)-1-(4'-chlorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)-benzonitrile](/img/structure/B562529.png)
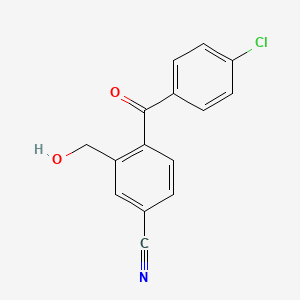
![Zirconate(2-), bis[P,P-diisooctyl diphosphato(2-)-kappaO'',kappaO''''][2,2-dimethyl-1,3-propanediolato(2-)-kappaO,kappaO']-, dihydrogen, compd. with N-[3-(dimethylamino)propyl]-2-methyl-2-propenamide (1:2)](/img/new.no-structure.jpg)
